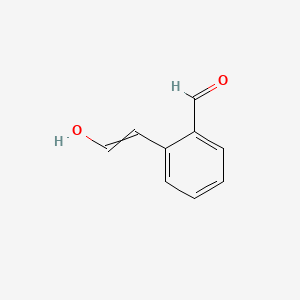

2-(2-Hydroxyethenyl)benzaldehyde

Descripción

Propiedades

Número CAS |

103848-50-6 |

|---|---|

Fórmula molecular |

C9H8O2 |

Peso molecular |

148.161 |

Nombre IUPAC |

2-(2-hydroxyethenyl)benzaldehyde |

InChI |

InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-7,10H |

Clave InChI |

FWNXURGEHOVICL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=CO)C=O |

Sinónimos |

Benzaldehyde, 2-(2-hydroxyethenyl)- (9CI) |

Origen del producto |

United States |

The Physicochemical Architecture and Pharmaceutical Utility of 2-Hydroxybenzaldehyde: A Technical Whitepaper

Introduction

2-Hydroxybenzaldehyde, universally known as salicylaldehyde, is a foundational aromatic aldehyde in organic synthesis and pharmaceutical development[1]. Characterized by its distinct bitter almond odor, this compound serves as a critical precursor for a myriad of chelating agents, coumarin derivatives, and biologically active Schiff bases[2][3]. This whitepaper dissects the physicochemical properties, optimized synthetic workflows, and the mechanistic role of salicylaldehyde in modern drug discovery.

Physicochemical Profile and Molecular Causality

The unique behavior of 2-hydroxybenzaldehyde is dictated by its molecular topology. Unlike its meta- and para- isomers, the ortho-positioning of the hydroxyl (-OH) and formyl (-CHO) groups enables the formation of a robust intramolecular hydrogen bond[3].

Causality of Physical State: In this configuration, the hydroxyl group acts as the hydrogen bond donor while the aldehyde carbonyl oxygen serves as the acceptor[3]. This internal sequestration prevents the formation of extensive intermolecular hydrogen-bonded networks, fundamentally lowering its melting and boiling points and rendering it a liquid at room temperature[3]. Furthermore, this intramolecular interaction modulates its lipophilicity (LogP ~1.81) and acidity (pKa 8.37), parameters that are critical for its penetration through biological membranes during pharmacological applications[2][4].

Table 1: Core Physicochemical Properties of 2-Hydroxybenzaldehyde

| Parameter | Value | Source |

| IUPAC Name | 2-Hydroxybenzaldehyde | [3] |

| Molecular Formula | C7H6O2 | [1] |

| Molecular Weight | 122.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 196 - 198 °C | [1] |

| Melting Point | 1 - 2 °C | [1] |

| Density | 1.146 g/mL at 25 °C | [1] |

| pKa | 8.37 (at 25 °C) | [4] |

| LogP (Octanol/Water) | 1.81 | [2] |

Synthetic Methodologies: The Reimer-Tiemann Reaction

The classical synthesis of 2-hydroxybenzaldehyde relies on the Reimer-Tiemann reaction, wherein phenol is formylated using chloroform in the presence of a strong aqueous base[5]. However, traditional protocols suffer from low yields and the energy-intensive requirement of double steam distillation to isolate the product[6].

Self-Validating Protocol: Optimized Aqueous-Ethanol Synthesis

To circumvent the limitations of the classical method, modern workflows utilize an aqueous ethanol co-solvent system[6]. This protocol is self-validating, as the successful phase separation at the end directly indicates the completion of the reaction without the need for complex distillation.

-

Alkaline Phenoxide Formation: Dissolve 30.7 g of NaOH in a mixture of 27.7 mL water and 3.0 mL ethyl alcohol, followed by the addition of 9.6 g (0.1 mol) of phenol[6]. Causality: The inclusion of ethanol modifies the biphasic solid-liquid medium, enhancing the solubility of the phenoxide intermediate and significantly improving ortho-selectivity[6].

-

Carbene Generation & Electrophilic Attack: Heat the solution to 65 °C. Introduce 15 mL (0.19 mol) of chloroform dropwise over 45 minutes to maintain a steady reflux[6]. Causality: The base deprotonates chloroform to generate a highly reactive dichlorocarbene intermediate, which executes an electrophilic attack on the electron-rich ortho-position of the phenoxide ring[5].

-

Hydrolysis & Acidification: Allow the intermediate benzal chloride derivative to hydrolyze into the aldehyde. Cool the mixture and acidify with dilute HCl[5].

-

Phase Separation: Extract the organic layer directly. Causality: Acidification protonates the phenoxide back to a phenol, decreasing its aqueous solubility. Because the ethanol co-solvent prevents severe emulsion formation, the organic layer can be separated without the need for vacuum or steam distillation, yielding high-purity 2-hydroxybenzaldehyde[6].

Fig 1. Optimized Reimer-Tiemann Synthesis Workflow for 2-Hydroxybenzaldehyde.

Pharmaceutical Applications: Schiff Bases in Drug Development

In drug discovery, 2-hydroxybenzaldehyde is primarily utilized to synthesize Schiff bases—compounds characterized by an azomethine (imine) linkage (-C=N-) formed via the condensation of the aldehyde with primary amines[7].

Mechanistic Causality of Bioactivity

Salicylaldehyde-derived Schiff bases exhibit profound antibacterial, antifungal, and antitumor activities[7][8]. This bioactivity is driven by their structural mimicry of porphyrin and phthalocyanine rings, which grants them an exceptional ability to coordinate with metal ions[8].

-

Enzyme Inhibition & DNA Binding: The planar, electron-rich nature of the azomethine linkage allows these molecules to intercalate into DNA or bind to the active sites of critical bacterial enzymes[7].

-

Metal Coordination: When Schiff bases chelate metal ions, their overall lipophilicity increases. This enhanced lipophilicity facilitates deeper penetration into bacterial lipid membranes, amplifying their microbicidal effect against strains like Staphylococcus aureus and Pseudomonas aeruginosa[7]. Furthermore, specific derivatives, such as the salicylaldehyde-o-phenylenediamine Schiff base, have demonstrated strong apoptotic activity against leukemia cell lines by disrupting cell cycle distribution[8].

Fig 2. Synthesis and Pharmacological Pathway of Salicylaldehyde-Derived Schiff Bases.

Conclusion

2-Hydroxybenzaldehyde represents a critical intersection of fundamental physical chemistry and advanced pharmaceutical application. Its unique intramolecular hydrogen bonding dictates its physical state, while its highly reactive ortho-formyl group enables the synthesis of potent Schiff base ligands. By leveraging optimized, self-validating synthetic protocols like the aqueous-ethanol Reimer-Tiemann reaction, researchers can efficiently generate this precursor to drive the development of next-generation antimicrobial and antineoplastic agents.

References

-

Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde - SCIRP. 7

-

Salicylaldehyde - Chem-Impex. 1

-

Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC. 8

-

Salicylaldehyde | C7H6O2 | CID 6998 - PubChem. 2

-

Salicylaldehyde | 90-02-8 - ChemicalBook. 4

-

Salicylaldehyde - Wikipedia. 3

-

An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde - ResearchGate. 6

-

The Reimer-Tiemann Reaction - Sciencemadness.org. 5

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 4. Salicylaldehyde | 90-02-8 [chemicalbook.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 8. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Hydroxyethyl)benzaldehyde: Molecular Architecture, Synthetic Utility, and Applications in Isochroman Derivatization

Executive Summary

2-(2-Hydroxyethyl)benzaldehyde (CAS: 75802-18-5) is a highly versatile, bifunctional aromatic building block characterized by an ortho-substituted benzaldehyde bearing a 2-hydroxyethyl moiety[1]. In medicinal chemistry and advanced organic synthesis, this molecule serves as a critical precursor for the construction of isochroman (3,4-dihydro-1H-2-benzopyran) scaffolds[2]. Because the electrophilic aldehyde and nucleophilic primary alcohol are positioned in close spatial proximity, the molecule readily undergoes intramolecular cyclization to form a stable six-membered hemiacetal[3]. This whitepaper details the structural properties, mechanistic behavior, and validated protocols for utilizing 2-(2-hydroxyethyl)benzaldehyde in drug development workflows.

Physicochemical Profiling & Structural Elucidation

The bifunctional nature of 2-(2-hydroxyethyl)benzaldehyde dictates its physical properties and reactivity. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) influences its solubility profile, while the ortho-arrangement strictly governs its synthetic trajectory[1].

Table 1: Key Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 2-(2-hydroxyethyl)benzaldehyde |

| CAS Registry Number | 75802-18-5 |

| Molecular Formula | C9H10O2[1] |

| Molecular Weight | 150.17 g/mol [1] |

| PubChem CID | 12722858[1] |

| InChIKey | YEAQCTYLLMRFGA-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] |

Mechanistic Chemistry: The Intramolecular Hemiacetal Equilibrium

From a thermodynamic perspective, 2-(2-hydroxyethyl)benzaldehyde exists in a dynamic equilibrium with its cyclic hemiacetal form, 3,4-dihydro-1H-isochromen-1-ol (CAS: 95033-78-6)[3]. The ring closure is an entropy-favored process that generates a stable six-membered oxacycle.

Causality in Reactivity: When subjected to mild acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the aldehydic carbon. The pendant primary hydroxyl group, positioned optimally via the flexible ethyl linker, acts as an intramolecular nucleophile. This 6-exo-trig cyclization is highly efficient, minimizing intermolecular side reactions and favoring the closed-chain isochroman architecture.

Equilibrium between the open-chain aldehyde and the cyclic isochroman hemiacetal.

Validated Experimental Protocols: Isochroman Derivatization

To harness this molecule for pharmaceutical libraries, the transient hemiacetal must be trapped or derivatized. A standard approach is the synthesis of 1H-2-Benzopyran-1-ol, 3,4-dihydro-, acetate (CAS: 34818-50-3)[2].

Rationale for Reagents:

-

Solvent (Anhydrous Dichloromethane, DCM): Prevents the hydrolysis of the hemiacetal back to the open-chain aldehyde.

-

Catalyst (p-Toluenesulfonic acid, pTSA): Provides the necessary protons to accelerate the cyclization without degrading the substrate.

-

Trapping Agent (Acetic Anhydride / Pyridine): Acetylates the resulting secondary hydroxyl group of the hemiacetal, locking the molecule in the cyclic isochroman conformation[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 10 mmol (1.50 g) of 2-(2-hydroxyethyl)benzaldehyde in 30 mL of anhydrous DCM.

-

Cyclization: Add a catalytic amount (0.5 mmol, ~95 mg) of anhydrous pTSA monohydrate. Stir the mixture at room temperature for 2 hours. Reaction progress should be monitored via TLC (Hexanes/Ethyl Acetate 7:3) until the starting material is entirely converted to the intermediate hemiacetal.

-

In-situ Derivatization: Cool the reaction mixture to 0°C using an ice bath. Sequentially add 15 mmol (1.2 mL) of anhydrous pyridine followed by 12 mmol (1.1 mL) of acetic anhydride dropwise to strictly control the exothermic acetylation.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize the acid and excess anhydride. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 3,4-dihydro-1H-isochromen-1-yl acetate[2].

Experimental workflow for the synthesis of isochroman acetate derivatives.

Applications in Drug Development

The isochroman ring system synthesized from 2-(2-hydroxyethyl)benzaldehyde is a privileged scaffold in medicinal chemistry. It is structurally analogous to tetrahydroisoquinolines and is found in various natural products and synthetic drugs exhibiting:

-

Neurological Activity: By acting as rigidified phenethylamine derivatives, isochromans can interact selectively with monoamine transporters and dopaminergic receptors.

-

Antimicrobial Properties: Functionalized isochroman derivatives disrupt bacterial cell wall synthesis and exhibit antifungal properties.

-

Odorant/Fragrance Profiling: Due to their stability, lipophilicity, and unique olfactory properties, simpler isochroman derivatives (such as Galaxolide analogs) are heavily utilized in the fragrance industry.

Analytical Characterization Standards

To validate the success of the cyclization and trapping protocol, the following spectroscopic markers are expected for the final acetate product (CAS: 34818-50-3)[2]:

-

1H NMR (CDCl3): Disappearance of the highly deshielded aldehydic proton (~10.0 ppm). Appearance of a characteristic singlet or doublet (depending on C3/C4 substitution) around 6.5–7.0 ppm, corresponding to the anomeric proton (C1-H) of the newly formed isochroman ring.

-

IR Spectroscopy: Complete loss of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester carbonyl stretch at ~1740 cm⁻¹.

-

Mass Spectrometry (ESI-MS): An [M+Na]⁺ peak at m/z 233.08 corresponding to the sodium adduct of the acetate derivative (MW 210.23 g/mol )[2].

References

-

[1] 2-(2-Hydroxyethyl)benzaldehyde | C9H10O2 | CID 12722858 - PubChem, National Center for Biotechnology Information. URL:[Link]

-

[3] 1-羟基异苯并二氢吡喃- CAS号95033-78-6, Molbase Chemical Encyclopedia. URL:[Link]

Sources

The Architectural Keystone of Aromatic Aldehydes: A Technical Guide to o-Hydroxybenzaldehyde

Executive Summary

o-Hydroxybenzaldehyde, universally known as salicylaldehyde, is a foundational aromatic compound that bridges the gap between 19th-century chemical discovery and modern pharmaceutical design. Characterized by its dual functional groups—a phenolic hydroxyl and an ortho-positioned formyl group—it serves as a highly versatile electrophilic building block. This whitepaper provides an in-depth technical analysis of its historical discovery, the mechanistic intricacies of its synthesis via the Reimer-Tiemann reaction, and its critical role in contemporary drug development as a precursor to bioactive Schiff base ligands.

Historical Context & Discovery

The isolation of salicylaldehyde dates back to the 19th century, initially derived from the oxidation of naturally occurring salicylic acid found in the bark of willow trees and meadowsweet (Spiraea ulmaria)[1]. However, the compound's true industrial and synthetic potential was unlocked in 1876 by German chemists Karl Reimer and Ferdinand Tiemann[2],[3].

Reimer and Tiemann discovered that treating phenol with chloroform in the presence of a strong aqueous alkali under thermal conditions yielded o-hydroxybenzaldehyde[4]. This transformation marked one of the earliest recorded instances of carbene-mediated aromatic substitution. By establishing a direct, one-pot method for the ortho-formylation of phenols, their discovery laid the groundwork for the synthesis of coumarins, flavoring agents (like vanillin), and a vast array of pharmaceutical intermediates[5].

Mechanistic Foundations: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a biphasic, electrophilic aromatic substitution that relies on the in situ generation of a highly reactive intermediate: dichlorocarbene (:CCl₂)[2],[3].

The reaction exhibits remarkable regioselectivity. The electron-deficient dichlorocarbene is preferentially attacked by the electron-rich phenoxide ion at the ortho position. This selectivity is driven by the proximity of the negatively charged phenoxide oxygen, which coordinates with the incoming electrophile, favoring the ortho transition state over the para pathway[2].

Logical workflow of the Reimer-Tiemann formylation mechanism.

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high scientific integrity, a chemical protocol must be understood not just as a sequence of actions, but as a system of physical and thermodynamic causalities. The following protocol details the synthesis of salicylaldehyde, emphasizing the rationale behind each parameter[6],[7].

Quantitative Reaction Parameters

| Parameter | Value / Range | Mechanistic Rationale |

| Phenol | 1.0 Equivalent | Limiting reagent; starting aromatic substrate. |

| Chloroform (CHCl₃) | 2.0 - 3.0 Equivalents | Excess required due to competitive hydrolysis of :CCl₂ by aqueous NaOH. |

| Sodium Hydroxide (NaOH) | 4.0 - 6.0 Equivalents | Consumed in multiple steps: deprotonation of phenol, generation of carbene, and final hydrolysis. |

| Reaction Temperature | 60 - 70 °C | Optimal thermal window to initiate carbene formation without excessive volatilization of CHCl₃ (b.p. 61.2 °C). |

| Typical Yield (Ortho) | 20 - 60% | Moderate yield due to formation of para-isomer, diaryl ethers, and unreacted starting material. |

Step-by-Step Protocol: Reimer-Tiemann Synthesis

-

Phenoxide Activation: Dissolve 1.0 eq of phenol in a concentrated aqueous solution of NaOH (4.0 eq).

-

Causality: Phenol is weakly acidic. NaOH deprotonates it to form the highly water-soluble phenoxide ion. The negative charge delocalizes into the aromatic ring, drastically increasing its nucleophilicity for the subsequent electrophilic attack.

-

-

Thermal Initiation & Carbene Generation: Heat the aqueous mixture to 60–65 °C. Begin dropwise addition of CHCl₃ (2.0 eq) via an addition funnel.

-

Causality: The reaction is biphasic. NaOH deprotonates the organic CHCl₃ at the interface, followed by the alpha-elimination of a chloride ion to yield dichlorocarbene (:CCl₂). Because this generation and subsequent addition are highly exothermic, dropwise addition is critical to prevent thermal runaway and solvent boil-off[3].

-

-

Hydrolysis: Attach a reflux condenser and maintain stirring at 65 °C for 1.5 hours.

-

Causality: The intermediate ortho-dichloromethyl phenoxide undergoes rapid basic hydrolysis in the aqueous alkaline environment, converting the -CHCl₂ group into a formyl (-CHO) group[2].

-

-

Acidification: Cool the mixture to room temperature and slowly add dilute HCl until the solution reaches pH 2.

-

Causality: Acidification protonates the phenoxide oxygen, converting the water-soluble sodium salt of salicylaldehyde into the neutral, organic-soluble aldehyde.

-

-

Self-Validating Isolation (Steam Distillation): Subject the acidified mixture to steam distillation.

-

Causality: This step is a thermodynamic masterclass in self-separation. Salicylaldehyde forms strong intramolecular hydrogen bonds between its adjacent -OH and -CHO groups, masking its polarity and significantly lowering its boiling point relative to water. Conversely, the byproduct p-hydroxybenzaldehyde forms intermolecular hydrogen bonds , rendering it non-volatile under steam. The pure ortho-isomer co-distills with water and is easily extracted via a separatory funnel[6],[7].

-

Modern Applications in Drug Development: Schiff Base Ligands

In contemporary medicinal chemistry, salicylaldehyde is prized not as an end-product, but as a highly reactive precursor. Its primary application lies in the condensation with primary amines (such as sulfa drugs or amino acids) to form Schiff bases —compounds characterized by an azomethine (-HC=N-) linkage[8],[9].

Schiff bases derived from salicylaldehyde exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties[9]. Furthermore, the proximity of the phenolic hydroxyl to the azomethine nitrogen creates a perfect bidentate chelating pocket for transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)). These metal complexes often demonstrate synergistic bioactivity, acting as potent lipoxygenase (LOX) inhibitors and anticancer agents by intercalating with DNA or disrupting enzymatic active sites[10].

Synthesis and biological screening workflow for Schiff base derivatives.

Protocol: Synthesis of a Salicylaldehyde-Derived Schiff Base

-

Solvation: Dissolve 1.0 eq of a primary amine (e.g., sulfadiazine) in absolute ethanol.

-

Catalyzed Condensation: Add 1.0 eq of salicylaldehyde followed by 2-3 drops of glacial acetic acid.

-

Causality: The weak acid protonates the carbonyl oxygen of salicylaldehyde, enhancing its electrophilicity and accelerating the nucleophilic attack by the amine nitrogen without fully protonating the amine itself.

-

-

Dehydration: Reflux the mixture at 70 °C for 2–4 hours.

-

Causality: Continuous heating drives the elimination of a water molecule, pushing the thermodynamic equilibrium toward the formation of the stable azomethine double bond[8].

-

-

Crystallization: Cool the flask in an ice bath. The newly formed Schiff base, being highly hydrophobic compared to the starting materials, will precipitate out of the ethanol solution. Filter and recrystallize for high-purity biological screening.

Conclusion

From its 19th-century isolation to its central role in the Reimer-Tiemann reaction, o-hydroxybenzaldehyde remains a cornerstone of organic synthesis. By understanding the underlying thermodynamic and mechanistic principles of its synthesis, modern researchers can efficiently leverage this molecule to engineer complex, metal-chelating Schiff bases that drive the next generation of antimicrobial and anticancer therapeutics.

References

-

Reimer–Tiemann reaction - Grokipedia Grokipedia [Link]

-

Salicylaldehyde - Get Best Price from Manufacturers & Suppliers in India Justdial [Link]

-

What Is the Tiemann Reaction? A Simple Guide for Organic Chemistry Students Chemistry Home Tutors[Link]

-

Reimer–Tiemann reaction Wikipedia [Link]

-

Summary: Synthesis of Salicylaldehyde and its Applications HKASME [Link]

-

Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde SCIRP [Link]

-

The Reimer–Tiemann Reaction ResearchGate [Link]

-

Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes Springer Medizin [Link]

-

Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity PMC (NIH) [Link]

Sources

- 1. justdial.com [justdial.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What Is the Tiemann Reaction? Mechanism, Uses & Examples [chemistryhometutors.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hkasme.org [hkasme.org]

- 8. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

- 9. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes: enzymatic and in silico evaluation using quinoa lipoxygenase | springermedizin.de [springermedizin.de]

Natural Occurrence and Biological Sources of Salicylaldehyde: A Technical Guide to Biosynthesis, Extraction, and Quantification

Executive Summary

Salicylaldehyde (2-hydroxybenzaldehyde, CAS 90-02-8) is a highly versatile organic compound characterized by a benzene ring substituted with adjacent hydroxyl and aldehyde groups[1]. While it is a critical synthetic precursor in drug development—used to synthesize Schiff bases, coumarins, and specialized chelating agents[1][2]—its natural occurrence is a fascinating study in chemical ecology. This whitepaper provides researchers and application scientists with an in-depth analysis of the biological sources of salicylaldehyde, its evolutionary biosynthetic pathways, and a self-validating, field-proven analytical protocol for its extraction and quantification using HS-SPME-GC-MS.

Chemical Ecology & Natural Occurrence

In nature, salicylaldehyde functions primarily as a semiochemical and defensive allomone. Its high volatility and bioactivity make it an effective deterrent against herbivores and pathogens in plants, and a potent defensive secretion in specific insect lineages[1][3].

Quantitative Distribution in Biological Matrices

The following table summarizes the primary natural sources of salicylaldehyde, highlighting its ecological role and typical concentration profiles:

| Biological Source | Kingdom | Ecological Function / Role | Typical Concentration / Context |

| Meadowsweet (Filipendula ulmaria) | Plant (Rosaceae) | Antimicrobial, allelopathic defense | Constitutes 50–75% of the essential oil extracted from flowers and leaves[1]. |

| Poplar (Populus nigra, Clone USA 184-411) | Plant (Salicaceae) | Volatile semiochemical (Kairomone) | Dominant volatile organic compound (VOC) in leaf aerations; attracts specific bark beetles like Trypophloeus binodulus[3]. |

| Walnut (Juglans spp.) | Plant (Juglandaceae) | Fungicide and post-emergent herbicide | Emitted as a volatile defense compound to inhibit weed germination and deter plant pathogens[1]. |

| Leaf Beetles (Chrysomela tremulae, Phratora vitellinae) | Insect (Chrysomelidae) | Defensive allomone against predators | Accounts for ~15% of the total liquid volume in the larval glandular reservoir[4]. |

Evolutionary Biosynthesis Mechanisms

The biological production of salicylaldehyde demonstrates remarkable evolutionary convergence, occurring via distinct pathways in plants and insects.

Plant Biosynthesis: The Phenylpropanoid Network

In plants, salicylaldehyde is a secondary metabolite regulated within the broader phenylpropanoid network[5]. Unlike the primary isochorismate synthase (ICS) pathway used for standard salicylic acid (SA) production, salicylaldehyde biosynthesis typically branches from phenylalanine and cinnamic acid precursors[5]. This specific routing links shikimate-derived metabolism directly to plant immunity, creating a feedback loop in defense signaling[5].

Insect Biosynthesis: The Salicin-to-Salicylaldehyde Pathway

The production of salicylaldehyde in chrysomelid leaf beetles is a textbook example of sequestered phytochemistry. Larvae feeding on Salix (willow) or Populus (poplar) do not synthesize the compound de novo. Instead, they rely on a highly efficient, host-dependent biotransformation system[4][6].

-

Sequestration: Larvae ingest salicin (a phenylglucoside) from the host plant[6].

-

Hydrolysis: The salicin is transported intact to specialized exocrine glandular reservoirs. Here, a non-specific β -glucosidase hydrolyzes salicin into salicyl alcohol and glucose[4][6].

-

Oxidation (The Rate-Limiting Step): An extracellular, flavin-dependent enzyme known as Salicyl Alcohol Oxidase (SAO; EC 1.1.3.7) oxidizes the salicyl alcohol into salicylaldehyde, generating H2O2 as a byproduct[1][4].

Evolutionary Insight: Phylogenetic analyses reveal that SAO is a member of the glucose-methanol-choline (GMC) oxidoreductase family. It was evolutionarily repurposed from an ancestral oxidase originally used by beetles for the autogenous biosynthesis of iridoid monoterpenes[4].

Biosynthetic pathway of salicylaldehyde in chrysomelid leaf beetle larvae.

Analytical Workflows: Extraction & Quantification

To accurately quantify salicylaldehyde from complex biological matrices (plant tissue or insect glandular secretions), Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard[7][8].

Why HS-SPME?

Direct liquid extraction often co-extracts non-volatile matrix components (e.g., lipids, heavy pigments) that foul the GC inlet and column. HS-SPME isolates only the volatile fraction. By manipulating the thermodynamic equilibrium between the sample matrix, the headspace, and the fiber coating, we achieve high sensitivity without solvent contamination[8].

Self-Validating Protocol for Salicylaldehyde Quantification

This protocol is designed with built-in causality and validation checkpoints to ensure absolute data integrity.

Step 1: Matrix Modification & Internal Standardization

-

Action: Place 100–500 mg of homogenized sample into a 20 mL headspace vial. Add 2.0 g of NaCl and 5.0 mL of LC-MS grade water[9]. Spike the sample with a known concentration of an internal standard (e.g., Phenylethyl acetate or an isotopically labeled salicylaldehyde-d4)[8].

-

Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the relatively non-polar salicylaldehyde decreases, driving it into the headspace. The internal standard validates extraction efficiency and corrects for matrix effects or instrumental drift[8].

Step 2: Headspace Equilibration

-

Action: Seal the vial with a PTFE/silicone septum. Incubate at 50–60 °C for 15–20 minutes under continuous agitation (e.g., 250 rpm)[7][9].

-

Causality: Equilibration ensures a stable thermodynamic partition of salicylaldehyde between the liquid matrix and the headspace prior to fiber exposure, ensuring reproducible peak areas.

Step 3: SPME Fiber Extraction

-

Action: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 40–60 minutes at 50–60 °C[8][9].

-

Causality: The triple-phase DVB/CAR/PDMS fiber is selected because it covers a broad range of polarities and molecular weights, capturing both the highly volatile target (salicylaldehyde) and heavier semi-volatile background matrices for a complete chemical profile[8].

Step 4: Thermal Desorption & GC-MS Analysis

-

Action: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 5–7 minutes in splitless mode[9].

-

Chromatography: Use an HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 40 °C (hold 3 min), ramp at 4 °C/min to 125 °C, then ramp to 250 °C[7].

-

Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Scan mode (m/z 35–350) for discovery, or Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 122) and base peak for high-sensitivity quantification[7][8].

Step-by-step HS-SPME-GC-MS workflow for salicylaldehyde quantification.

System Validation Requirements

To ensure trustworthiness, every analytical batch must include:

-

Fiber Blanks: Running the desorb cycle without exposing the fiber to a sample to ensure no carryover from previous runs.

-

Matrix Spikes: Spiking a known quantity of salicylaldehyde into a blank matrix to calculate absolute recovery percentages.

-

Calibration Curves: A minimum 5-point calibration curve using authentic salicylaldehyde standards ( R2≥0.995 ).

References

-

Grokipedia. "Salicylaldehyde." Grokipedia. Available at:[Link]

-

Pasteels, J. M., et al. "Salicin from host plant as precursor of salicylaldehyde in defensive secretion of Chrysomeline larvae." Université libre de Bruxelles. Available at: [Link]

-

Michalski, C., et al. "Salicyl alcohol oxidase of the chemical defense secretion of two chrysomelid leaf beetles." ResearchGate. Available at:[Link]

-

Ortiz, A., et al. "Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus." MDPI Insects (2024). Available at: [Link]

-

Ghaffari, M., et al. "Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis." Arabian Journal of Chemistry (2010). Available at: [Link]

-

Grokipedia. "Salicylaldehyde (Biosynthesis)." Grokipedia. Available at: [Link]

-

SciELO. "HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS." SciELO Brazil. Available at: [Link]

-

Pati, S., et al. "Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds." OENO One (2024). Available at:[Link]

-

LCGC International. "Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS)." Chromatography Online (2021). Available at:[Link]

-

MDPI. "Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds." MDPI Molecules (2021). Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 7. scielo.br [scielo.br]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins [mdpi.com]

2-hydroxybenzaldehyde CAS number and synonyms

An In-Depth Technical Guide to 2-Hydroxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-Hydroxybenzaldehyde, an organic compound with the formula C₆H₄OH(CHO), is a pivotal molecule in the landscape of chemical synthesis and industrial applications. As one of the three isomers of hydroxybenzaldehyde, its unique ortho-substituted structure, featuring a hydroxyl group adjacent to an aldehyde on a benzene ring, imparts distinct chemical reactivity and physical properties.[1] This colorless to pale-yellow oily liquid, known for a characteristic bitter almond-like scent at higher concentrations, serves as a fundamental building block for a vast array of more complex molecules.[1][2] Its significance extends from the synthesis of fragrances and flavorings to its crucial role as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[3]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core technical details of 2-hydroxybenzaldehyde, covering its chemical identity, physicochemical properties, modern synthesis protocols, key reactions, and critical applications, with a strong emphasis on safety and handling.

Precise identification is paramount in research and chemical procurement. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 2-hydroxybenzaldehyde, which is universally recognized.

Due to its widespread use and historical discovery, the compound is known by numerous synonyms. The preferred IUPAC name is 2-hydroxybenzaldehyde, but it is most commonly referred to in laboratory and industrial settings as Salicylaldehyde.[1][2]

| Table 1: Synonyms and Identifiers for 2-Hydroxybenzaldehyde | |

| Preferred IUPAC Name | 2-Hydroxybenzaldehyde[1] |

| Common Name | Salicylaldehyde[1][5] |

| Other Synonyms | Salicylic aldehyde, o-Hydroxybenzaldehyde, ortho-Hydroxybenzaldehyde, Salicylal, o-Formylphenol, 2-Formylphenol[1][5][6] |

| EC Number | 201-961-0[1][5] |

| PubChem CID | 6998[1] |

| UNII | 17K64GZH20[1][5] |

| ChEBI ID | CHEBI:16008[1][5] |

Physicochemical Properties

The properties of 2-hydroxybenzaldehyde are dictated by its molecular structure, particularly the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This interaction influences its boiling point, solubility, and spectroscopic characteristics.[1]

| Table 2: Key Physicochemical Properties of 2-Hydroxybenzaldehyde | |

| Molecular Formula | C₇H₆O₂[1][3] |

| Molar Mass | 122.12 g/mol [1] |

| Appearance | Colorless to pale yellow oily liquid[2][6] |

| Odor | Bitter almond-like, burning taste[2][7] |

| Density | 1.146 - 1.17 g/cm³ at 20 °C[1] |

| Melting Point | -7 °C (19 °F)[1] |

| Boiling Point | 196 to 197 °C (385 to 387 °F)[1][6] |

| Flash Point | 77-78 °C (170.6-172.4 °F) - closed cup[8] |

| Solubility | Slightly soluble in water; soluble in alcohol, benzene, and ether[2][5] |

| Vapor Pressure | 0.329 - 0.79 hPa at 25 °C[6] |

Synthesis and Manufacturing

While classic methods like the Reimer-Tiemann reaction (reacting phenol with chloroform in a strong base) are well-known for producing salicylaldehyde, they often suffer from low yields and the formation of byproducts.[2][9][10] Modern industrial processes prioritize high ortho-selectivity and yield. One such superior method involves the magnesium-mediated ortho-formylation of phenol.[11]

The causality behind this method's success lies in the use of a magnesium phenoxide intermediate. The magnesium ion acts as a chelating agent, holding the formaldehyde reactant in close proximity to the ortho position of the phenol, thereby directing the formylation to the desired location with high specificity.[11]

Experimental Protocol: Magnesium-Mediated Synthesis of Salicylaldehyde

This protocol is adapted from methodologies that emphasize high ortho-selectivity and yield.[9][11]

Step 1: Formation of Magnesium Methoxide

-

Magnesium powder is reacted with methanol at reflux temperature to prepare magnesium methoxide.

Step 2: Formation of Phenol Magnesium Salt

-

The prepared magnesium methoxide is added to phenol in a methanol solution. The methanol is subsequently distilled off, and toluene is added as a solvent. This forms the crucial magnesium bis(phenoxide) complex.[11]

Step 3: Ortho-Formylation

-

Paraformaldehyde is added portion-wise to the toluene solution containing the magnesium phenoxide complex at an elevated temperature (e.g., 90-100 °C). The reaction is maintained for several hours.[9]

Step 4: Acidic Workup and Purification

-

After cooling, the reaction mixture is treated with an acid (e.g., sulfuric acid) to hydrolyze the complex and neutralize the base.

-

This step separates the magnesium ions as a salt (e.g., magnesium sulfate) in the aqueous phase.[11]

-

The organic layer, containing the product, is separated. The aqueous layer is extracted further with toluene or ether to recover any remaining product.[11]

-

The combined organic layers are washed with distilled water.[11]

-

Finally, the solvent is evaporated under reduced pressure to yield pure 2-hydroxybenzaldehyde.[11]

Caption: High-yield synthesis workflow for 2-hydroxybenzaldehyde.

Key Chemical Reactions

2-Hydroxybenzaldehyde is a versatile precursor for a variety of important chemical compounds, primarily through reactions involving its aldehyde and hydroxyl functionalities.

-

Perkin Synthesis of Coumarin: It is commercially used as a precursor to coumarin, a fragrant compound used in perfumes and as a pharmaceutical intermediate. The synthesis involves condensation with acetic anhydride.[1]

-

Dakin Reaction: Oxidation with hydrogen peroxide in a basic medium converts 2-hydroxybenzaldehyde to catechol (1,2-dihydroxybenzene), a valuable building block for pharmaceuticals and agrochemicals.[1]

-

Condensation with Amines (Schiff Base Formation): It readily reacts with primary amines to form Schiff bases, also known as imines. When a diamine like ethylenediamine is used, it forms the well-known tetradentate ligand Salen, which creates stable complexes with various metals.[1] These metal-salen complexes are widely studied as catalysts.

-

Formation of Benzofuran: Through etherification with chloroacetic acid followed by cyclization, it can be converted to benzofuran (coumarone), a heterocyclic compound.[1]

Caption: Major synthetic routes from 2-hydroxybenzaldehyde.

Applications in Research and Drug Development

The utility of 2-hydroxybenzaldehyde in advanced scientific fields, especially drug development, is extensive.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of various drugs and medicinal compounds.[3] For example, it is a forerunner of aspirin.[11]

-

Chelating Agents and Metal Complexes: The Schiff bases derived from salicylaldehyde, such as Salen, are exceptional chelating ligands. The resulting metal complexes have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents, due to their ability to interact with biological targets.

-

Flavor and Fragrance Industry: It is used directly as a flavoring ingredient and in the creation of fragrances.[2][3]

-

Analytical Chemistry: It serves as an analytical reagent, for instance, in the detection of hydrazine.[2]

-

Dye Manufacturing: The compound is used in the production of various dyes and pigments, where its chemical structure contributes to color and stability.[3]

Safety and Handling

As with any laboratory chemical, proper handling of 2-hydroxybenzaldehyde is essential. It is classified as harmful and an irritant.[4][12]

-

GHS Classification: The substance is classified as a combustible liquid and poses several health hazards.[4][13]

| Table 3: GHS Hazard and Precautionary Statements | |

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[1][4] |

| Signal Word | Warning [1][4] |

| Hazard Statements | H302: Harmful if swallowed.[4][12][13] H315: Causes skin irritation.[4][12][13] H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[4][12][13] H411: Toxic to aquatic life with long lasting effects.[4][12] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.[13] P273: Avoid release to the environment.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][12][13] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear suitable chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.[4] Recommended storage temperature is between 15–25 °C.[4]

-

Spills: In case of a spill, remove all ignition sources, ventilate the area, and absorb with an inert material. Prevent spillage from entering drains or waterways.[12]

Conclusion

2-Hydroxybenzaldehyde (Salicylaldehyde) is far more than a simple aromatic aldehyde. Its unique structure, governed by the ortho-positioning of its functional groups, makes it an exceptionally versatile and valuable molecule. With a definitive CAS Number of 90-02-8, it is a cornerstone intermediate in organic synthesis, enabling the efficient production of coumarins, catechols, and a vast range of Schiff base ligands. For professionals in research and drug development, a thorough understanding of its properties, high-yield synthesis routes, and reaction mechanisms is fundamental to leveraging its full potential in creating novel pharmaceuticals, advanced materials, and specialty chemicals. Adherence to strict safety protocols ensures its potential can be harnessed responsibly and effectively.

References

-

Wikipedia. Salicylaldehyde. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde, 90-02-8. Retrieved from [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 4(1), 99-103. [Link]

-

ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6998, Salicylaldehyde. Retrieved from [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

Vedantu. (n.d.). Write the structure of 2hydroxybenzaldehyde class 12 chemistry CBSE. Retrieved from [Link]

-

Mlunias Biochem Overseas Pvt. Ltd. (n.d.). Best Salicylaldehyde (2-hydroxybenzaldehyde) Chemical Manufacturer in India. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Hydroxybenzaldehyde (FDB012456). Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025). Salicylaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

-

S D FINE- CHEM LIMITED. (n.d.). SALICYLALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET SALICYLALDEHYDE. Retrieved from [Link]

Sources

- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. Write the structure of 2hydroxybenzaldehyde class 12 chemistry CBSE [vedantu.com]

- 3. mlunias.com [mlunias.com]

- 4. carlroth.com [carlroth.com]

- 5. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-hydroxybenzaldehyde, 90-02-8 [thegoodscentscompany.com]

- 7. Showing Compound 2-Hydroxybenzaldehyde (FDB012456) - FooDB [foodb.ca]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arabjchem.org [arabjchem.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. aksci.com [aksci.com]

Electronic and Steric Effects in Substituted Benzaldehydes: A Mechanistic Guide

Executive Summary

The reactivity of the carbonyl group in aromatic aldehydes is a cornerstone of organic synthesis and medicinal chemistry. Modifying the benzaldehyde scaffold via aromatic substitution does not merely alter the molecule's physical properties; it fundamentally rewires the electronic landscape and steric environment of the carbonyl reaction center. This technical guide provides an in-depth analysis of how inductive, resonance, and steric effects dictate the electrophilicity of substituted benzaldehydes. By understanding these structure-activity relationships (SAR), researchers can rationally design molecules with precisely tuned reaction kinetics, a principle heavily utilized in the development of targeted covalent drugs and allosteric modifiers.

Theoretical Framework: Electronic Effects

The reactivity of benzaldehydes toward nucleophiles (such as amines in Schiff base formation) is governed by the partial positive charge ( δ+ ) on the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of Inductive ( I ) and Resonance/Mesomeric ( M ) effects[1].

Inductive and Resonance Contributions

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO 2 ) or cyano (-CN) groups exert strong −I and −M effects. By withdrawing electron density from the aromatic π -system, they lower the energy of the lowest unoccupied molecular orbital (LUMO). This increases the carbonyl carbon's electrophilicity, accelerating nucleophilic attack[1].

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH 3 ) or hydroxyl (-OH) in the para or meta positions donate electron density primarily through +M effects. This delocalization enriches the electron density at the carbonyl carbon, raising the LUMO energy and retarding nucleophilic addition[1].

Quantitative Correlation: The Hammett Equation

The relationship between electronic effects and reactivity is quantitatively modeled using the Hammett equation ( log(k/k0)=ρσ ). Spectroscopic data, such as the 13 C NMR chemical shift of the carbonyl carbon and the IR stretching frequency of the C=O bond, exhibit strong linear correlations with Hammett σ constants. A positive reaction constant ( ρ ) in kinetic assays (e.g., condensation with Meldrum's acid) confirms that electron-withdrawing groups enhance the reaction rate by stabilizing the electron-rich transition state[2].

Theoretical Framework: Steric Effects & Ortho-Substitution

While para and meta substitutions are dominated by polar electronic effects, ortho-substitution introduces profound steric complexities that can override predicted electronic behavior.

Steric Inhibition of Resonance

Bulky ortho-substituents physically clash with the aldehyde oxygen or hydrogen, forcing the carbonyl group to twist out of the coplanar alignment with the benzene ring. This conformational shift breaks π -conjugation, drastically reducing the resonance contribution ( M effect) of the ring to the carbonyl group. Consequently, the reactivity of ortho-substituted benzaldehydes is often evaluated using Taft's dual substituent-parameter (DSP) equation or Charton's steric parameters, which separate polar and steric contributions[3],[4].

Kinetic Retardation via Steric Hindrance

The physical bulk of ortho-substituents blocks the Bürgi-Dunitz trajectory—the optimal angle (approx. 107°) at which a nucleophile must approach the carbonyl carbon. This is highly evident in enzymatic systems. For example, during the , increasing the size of an ortho-halogen (from Fluorine to Chlorine to Bromine) drastically decreases the reaction rate, whereas para-substituted analogs show minimal kinetic variance[5],[6].

Logic tree detailing the mechanistic impact of electronic and steric effects on reactivity.

Application in Drug Development: Schiff Base Kinetics

The principles of electronic and steric tuning are heavily utilized in the design of allosteric effectors of Hemoglobin (AEH), which treat sickle cell disease by forming a Schiff base (imine) with the N-terminal valine of the hemoglobin α -chain.

Causality in Kinetic Tuning

The binding affinity ( KD ) and equilibration kinetics ( kon , koff ) of these drugs are dictated by the substituents on the benzaldehyde core. While standard EDGs slow down Schiff base formation, specific ortho-substitutions can trigger anomalous kinetic acceleration. For instance, an ortho-hydroxyl group can form an intramolecular hydrogen bond with the newly formed imine nitrogen. This interaction not only increases the initial electrophilicity of the carbonyl carbon but also thermodynamically stabilizes the Schiff base adduct, resulting in highly rapid binding kinetics[7],[8].

Quantitative Data Summary

The following table synthesizes the general impact of substituent classes on benzaldehyde electrophilicity and relative Schiff base formation rates:

| Substituent Type | Example | Hammett σp | Dominant Effect | Impact on Carbonyl Electrophilicity | Relative Nucleophilic Addition Rate |

| Strong EWG | -NO 2 | +0.78 | Strong −I , −M | Highly Increased | Very Fast |

| Weak EWG | -Cl | +0.23 | −I>+M | Moderately Increased | Fast |

| Reference | -H | 0.00 | None | Baseline | Baseline |

| Weak EDG | -CH 3 | -0.17 | +I | Moderately Decreased | Slow |

| Strong EDG | -OCH 3 | -0.27 | +M>−I | Highly Decreased | Very Slow |

| H-Bonding Ortho | o-OH | N/A | Intramolecular H-Bond | Increased (via H-bond) | Fast (Anomalous) |

Experimental Workflow: Kinetic Assay for Schiff Base Formation

To accurately measure the impact of these substituents, researchers employ robust, self-validating kinetic assays. The following protocol details a used to quantify the formation of Hemoglobin-AEH Schiff base adducts[7],[8].

Protocol: HPLC-UV/Vis Kinetic Quantification

Self-Validation Rationale: This system is self-validating because it relies on mass balance. By utilizing a weak cation-exchange column, the unreacted protein and the Schiff-base adduct are distinctly resolved. The sum of the integrated areas (accounting for extinction coefficients) must equal the total initial protein concentration, ensuring no degradation or off-target precipitation has occurred.

-

Reagent Preparation: Prepare a 0.2 mM solution of the target protein (e.g., Hemoglobin A) in a physiological buffer (Bis-Tris, pH 7.4) to mimic in vivo protonation states. Prepare the substituted benzaldehyde in a compatible co-solvent (e.g., DMSO, final concentration < 2% v/v to prevent protein denaturation).

-

Reaction Initiation: Mix the aldehyde and protein at equimolar concentrations in a temperature-controlled water bath at 37°C.

-

Time-Course Sampling: Withdraw 50 μ L aliquots at predefined intervals (e.g., 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Immediately inject the aliquot into a quenching buffer (e.g., cold buffer at pH 6.0) to rapidly shift the equilibrium and halt further Schiff base formation, effectively "freezing" the kinetic state.

-

Chromatographic Analysis: Inject the quenched sample onto a weak cation-exchange HPLC column. Monitor the absorbance at a specific wavelength (e.g., 415 nm for heme-containing proteins).

-

Kinetic Modeling: Integrate the area under the curve (AUC) for the adduct peak. Plot the concentration of the adduct over time and fit the data to a pseudo-first-order or reversible bimolecular kinetic model to extract kon and koff values.

Step-by-step experimental workflow for quantifying Schiff base formation kinetics.

References

-

Rietveld, E. C., de Zwart, M., Cox, P. G., & Seutter-Berlage, F. (1987). "Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of aromatic aldehydes." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. URL:[Link]

-

Banerji, K. K. (1988). "Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide." Journal of Chemical Sciences (Indian Academy of Sciences). URL:[Link]

-

Zhang, Y., et al. (2018). "Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation." PubMed Central (PMC). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. ias.ac.in [ias.ac.in]

- 5. Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A: A Universal HPLC-UV/Vis Method to Quantitate Schiff-Base Adduct formation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 2-Hydroxybenzaldehydes: A Technical Guide to Regioselective Formylation

Executive Summary

2-Hydroxybenzaldehydes (salicylaldehydes) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials (e.g., Schiff base ligands and metal-organic frameworks). The primary synthetic challenge in their preparation lies in achieving strict ortho-regioselectivity while suppressing over-formylation and polycondensation. This whitepaper provides an in-depth mechanistic evaluation of the leading synthetic routes, offering drug development professionals and synthetic chemists a framework for selecting and executing the optimal formylation strategy.

Mechanistic Evaluation of Synthetic Routes

The selection of a formylation route depends heavily on the electronic nature of the phenol substrate, the required regioselectivity, and the scale of production.

Decision matrix for selecting the optimal ortho-formylation route based on substrate parameters.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is the classical method for installing a formyl group onto an electron-rich aromatic ring using chloroform and a strong aqueous base (e.g., NaOH). The reaction proceeds via the generation of a highly electrophilic dichlorocarbene intermediate, which undergoes nucleophilic attack by the phenoxide ion[1]. While historically significant, its utility in modern precision synthesis is severely hampered by low yields (typically 15-30%) and the formation of para-formylated byproducts[2]. The biphasic nature of the reaction also creates mass transfer limitations that complicate industrial scale-up.

The Modified Duff Reaction

The traditional Duff reaction employs hexamethylenetetramine (HMTA) and boric acid, but modern modifications utilize anhydrous trifluoroacetic acid (TFA) as both solvent and acidic promoter. The causality behind this modification is that TFA dramatically enhances the electrophilicity of the iminium intermediates generated from HMTA. This significantly improves yields (up to 75%) and avoids the polymeric byproducts common in the classical approach, making it an excellent choice for lab-scale formylation of alkyl-phenols.

The Casiraghi Formylation

Developed to address the regioselectivity issues of classical formylations, the Casiraghi protocol employs paraformaldehyde in the presence of a metal halide (MgCl₂ or SnCl₄) and an amine base[3].

The causality of its exclusive ortho-selectivity lies in the formation of a phenoxymagnesium intermediate. The Mg²⁺ ion acts as a Lewis acid template, coordinating both the phenoxide oxygen and the formaldehyde monomer. This drives the reaction through a highly ordered, six-membered cyclic transition state, completely preventing para-substitution and polycondensation (Bakelite formation)[4].

Mechanistic pathway of the Mg-templated Casiraghi formylation.

Directed Ortho Metalation (DoM)

For highly deactivated or complex substrates where electrophilic aromatic substitution fails, Directed Ortho Metalation (DoM) provides a regiospecific alternative[5]. The phenol is first protected with a Directed Metalation Group (DMG), such as a methoxymethyl (MOM) ether. The oxygen atoms of the MOM group pre-coordinate the lithium cation of n-butyllithium, directing deprotonation exclusively to the adjacent ortho-C-H bond. Subsequent trapping with N,N-dimethylformamide (DMF) yields the formylated product.

Quantitative Data Presentation

The following table summarizes the operational parameters, expected yields, and scalability of the discussed formylation routes to aid in route selection.

| Route | Reagents | Yield Range | Regioselectivity | Scalability | Key Limitation |

| Reimer-Tiemann | Phenol, CHCl₃, NaOH | 15–30% | Moderate (o/p mix) | High | Low yield, harsh biphasic conditions |

| Modified Duff | Phenol, HMTA, TFA | 40–75% | Moderate-High | Medium | Uses toxic/corrosive TFA |

| Casiraghi | Phenol, (CH₂O)n, MgCl₂, Et₃N | 70–95% | Excellent (ortho only) | High | Requires strictly anhydrous conditions |

| DoM | MOM-Phenol, n-BuLi, DMF | 80–95% | Excellent (ortho only) | Medium | Requires cryogenic temperatures (-78°C) |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the causality behind each operational choice.

Protocol A: Casiraghi Formylation

This protocol is optimized for the highly regioselective ortho-formylation of electron-rich to neutral phenols.

-

Substrate Dissolution: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 eq) and anhydrous THF (0.5 M) under an argon atmosphere.

-

Causality: Anhydrous conditions are critical; trace water will hydrate the MgCl₂, destroying its ability to template the transition state.

-

-

Metal Complexation: Add anhydrous MgCl₂ (1.5 eq) and triethylamine (Et₃N, 3.0 eq). Stir the suspension at room temperature for 30 minutes.

-

Causality: Et₃N deprotonates the phenol, driving the formation of the critical phenoxymagnesium chloride intermediate.

-

-

Formylation: Add paraformaldehyde (3.0 eq) in one portion and heat the reaction mixture to reflux (65°C) for 12 hours.

-

Causality: Thermal energy depolymerizes paraformaldehyde into highly electrophilic formaldehyde monomers, which are immediately captured by the Mg-complex.

-

-

Hydrolysis & Workup: Cool the mixture to room temperature and slowly quench with 1M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate.

-

Causality: Acidic hydrolysis breaks the robust Mg-chelate and converts the intermediate salicyl alcohol derivative into the final 2-hydroxybenzaldehyde.

-

Protocol B: DoM-Mediated Formylation

This protocol is designed for complex or deactivated phenols requiring absolute regiocontrol.

-

Cryogenic Lithiation: Dissolve the MOM-protected phenol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78°C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures prevent the highly reactive aryllithium intermediate from undergoing undesired side reactions, such as benzyne formation.

-

-

Directed Deprotonation: Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour at -78°C.

-

Causality: The oxygen lone pairs of the MOM group coordinate the Li⁺ ion, kinetically directing the strong base to deprotonate the specific ortho-proton.

-

-

Electrophilic Trapping: Add anhydrous DMF (2.0 eq) dropwise. Stir for an additional 30 minutes at -78°C.

-

Causality: DMF acts as the formylating electrophile. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing over-addition of a second aryllithium molecule.

-

-

Global Deprotection: Warm the reaction to room temperature and quench with 2M HCl. Stir vigorously for 2 hours.

-

Causality: The acidic workup serves a dual purpose: it collapses the hemiaminal to the aldehyde and simultaneously cleaves the MOM acetal, revealing the free phenolic OH.

-

References

-

Reimer-Tiemann Reaction . Master Organic Chemistry. 1

-

Reimer–Tiemann reaction . Wikipedia. 2

-

Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid . The Vespiary. Link

-

Casiraghi formylation . Grokipedia. 3

-

Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses . ResearchGate. 4

-

Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus . ResearchGate. 5

-

A Streamlined Synthesis for 2,7-Diformyl-1,8-naphthalenediol . Thieme-connect. Link

Sources

Quantum Chemical Profiling of Hydroxy-Substituted Benzaldehydes: A Technical Guide for Rational Drug Design

Executive Summary

Hydroxy-substituted benzaldehydes—including 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and vanillin—are highly versatile pharmacophores. They serve as critical synthons for Schiff bases, chalcones, and heterocyclic compounds with documented antimicrobial, anticancer, and antioxidant activities[1]. For drug development professionals and computational chemists, understanding the electronic structure of these molecules at the quantum level is non-negotiable. This whitepaper provides an authoritative, self-validating framework for applying Density Functional Theory (DFT) to profile the reactivity, stability, and pharmacological potential of hydroxybenzaldehyde derivatives.

Theoretical Framework: Methodological Causality

In computational chemistry, a protocol is only as reliable as its underlying physical assumptions. As an application scientist, the selection of the functional and basis set must be driven by causality rather than default software settings.

-

Functional Selection: The hybrid generalized gradient approximation (GGA) functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for optimizing the ground-state geometry and mapping the molecular electrostatic potential (MEP) of phenolic compounds[1][2]. However, for thermochemical kinetics—such as calculating bond dissociation enthalpies—the M06-2X functional is preferred as a single-point energy layer because it rigorously accounts for medium-range electron correlation and dispersion forces[3].

-

Basis Set Selection: A split-valence triple-zeta basis set, specifically 6-311++G(d,p) , is mandatory for these workflows.

-

Why Diffuse Functions (++)? Antioxidant mechanisms often involve the formation of a deprotonated phenoxide anion. Diffuse functions allow the electron cloud to expand, preventing the artificial inflation of the anion's energy[3].

-

Why Polarization Functions ((d,p))? Hydroxybenzaldehydes (especially salicylaldehyde) feature strong intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen. Polarization functions add higher angular momentum orbitals, allowing the electron density to shift asymmetrically to accurately model these H-bonds.

-

In-Silico Protocols for Molecular Profiling

To guarantee scientific integrity, every computational run must be a self-validating system. Below are the step-by-step methodologies for profiling hydroxybenzaldehydes.

Protocol 1: Geometry Optimization & Self-Validation

-

Conformational Initialization: Generate initial 3D coordinates using a molecular mechanics force field (e.g., MMFF94). For molecules like vanillin, explicitly evaluate the cis and trans rotamers of the methoxy and hydroxyl groups relative to the aldehyde moiety[4].

-

DFT Optimization: Execute geometry optimization in Gaussian 16 using the keyword Opt B3LYP/6-311++G(d,p).

-

Frequency Validation (Critical Step): Concurrently run a vibrational frequency calculation (Freq). The protocol is only validated if the output yields zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum on the potential energy surface[3].

-

Solvent Modeling: Apply the Polarizable Continuum Model (PCM) or SMD to simulate physiological environments (e.g., water). Solvent polarity drastically alters hydrogen bonding networks and orbital energies, directly impacting the predicted pharmacological behavior[5].

Protocol 2: Antioxidant Mechanism Profiling

Hydroxybenzaldehydes exhibit antioxidant activity primarily through radical scavenging. DFT isolates the thermodynamic viability of competing pathways[5]:

-

Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (e.g., lipid bilayers). Calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond.

-

Calculation: BDE=H(ArO∙)+H(H∙)−H(ArOH)

-

Interpretation: A lower BDE indicates a higher propensity to neutralize free radicals.

-

-

Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar environments (e.g., blood plasma) due to anion stabilization.

-

Step A (Proton Affinity): PA=H(ArO−)+H(H+)−H(ArOH)

-

Step B (Electron Transfer Enthalpy): ETE=H(ArO∙)+H(e−)−H(ArO−)

-

Interpretation: If PA is significantly lowered by the PCM water model, SPLET becomes the favored pharmacological mechanism[5].

-

Quantitative Data: Global Reactivity Descriptors

Using Koopmans' theorem, the energies of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital ( EHOMO ) and Lowest Unoccupied Molecular Orbital ( ELUMO )—are extracted to calculate Global Reactivity Descriptors (GRDs)[1].

-

Global Hardness ( η ): η=(ELUMO−EHOMO)/2

-

Electrophilicity Index ( ω ): ω=μ2/2η (where μ is the chemical potential).

Table 1 summarizes representative DFT-derived quantitative data for key hydroxybenzaldehyde isomers, illustrating how the position of the hydroxyl group dictates reactivity.

Table 1: FMO Energies and Reactivity Descriptors for Hydroxybenzaldehyde Isomers

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ( ΔE , eV) | Electrophilicity ( ω , eV) |

| 2-Hydroxybenzaldehyde | -6.52 | -2.02 | 4.50 | 3.85 |

| 3-Hydroxybenzaldehyde | -6.68 | -1.95 | 4.73 | 3.92 |

| 4-Hydroxybenzaldehyde | -6.45 | -1.44 | 5.01 | 3.11 |

| Vanillin | -6.12 | -1.38 | 4.74 | 2.95 |

(Note: Values are representative approximations synthesized from B3LYP/6-311++G(d,p) literature for comparative illustration[1][2]. A narrower energy gap generally correlates with higher chemical reactivity and lower kinetic stability).

Spectroscopic Validations

Theoretical models must be grounded in experimental reality to be trusted in drug development.

-

UV-Vis (TD-DFT): Time-Dependent DFT (TD-DFT) is utilized to calculate vertical excitation energies. For 4-hydroxybenzaldehyde, transitions from the ground state to the first excited state ( S0→S1 ) typically correspond to π→π∗ and n→π∗ transitions, matching experimental absorption bands around 256 nm and 316 nm[2][4].

-

NMR (GIAO): The Gauge-Independent Atomic Orbital (GIAO) method accurately predicts 1H and 13C chemical shifts. This acts as a computational fingerprint to confirm the synthesized molecular structure before proceeding to in vitro assays[1].

Visualizing the Computational Workflow

The following diagram maps the causality and logical progression of the quantum chemical calculations required to evaluate a hydroxybenzaldehyde scaffold for drug design.

Figure 1: DFT computational workflow for evaluating hydroxybenzaldehyde derivatives.

Conclusion

The rational design of drugs utilizing hydroxy-substituted benzaldehydes relies heavily on accurate quantum chemical profiling. By enforcing self-validating protocols—such as mandatory frequency checks and the strategic use of diffuse/polarization basis sets—researchers can confidently predict pharmacodynamics, antioxidant mechanisms, and reactive sites. This rigorous computational approach bridges the gap between theoretical physics and applied pharmacology, accelerating the discovery of novel therapeutics.

References

-

A Density Functional Theory Study of 4-OH Aldehydes, MDPI. Available at: 2

-

Density functional theory studies of the antioxidants—a review, ResearchGate. Available at: 5

-

Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory, ACS Omega. Available at: 3

-

Vanillin Quantum–Classical Photodynamics and Photostatic Optical Spectra, MDPI. Available at: 4

-

Structural, electronic and bioactive profiling of a 2′-hydroxychalcone–Ag composite: a DFT-supported biomedical study, PMC. Available at: 1

Sources

- 1. Structural, electronic and bioactive profiling of a 2′-hydroxychalcone–Ag composite: a DFT-supported biomedical study on anticancer, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Using 2-hydroxybenzaldehyde in Schiff base synthesis

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the synthesis, validation, and advanced pharmaceutical applications of 2-hydroxybenzaldehyde (salicylaldehyde) Schiff bases. This document is structured to provide researchers and drug development professionals with mechanistic insights, field-proven protocols, and biological application data.

Mechanistic Rationale of Azomethine Formation

Schiff bases, characterized by their azomethine (–C=N–) core, are synthesized via the condensation of a primary amine with a carbonyl compound. When utilizing 2-hydroxybenzaldehyde, the ortho-hydroxyl group plays a critical structural role: it participates in intramolecular hydrogen bonding with the resulting imine nitrogen. This stabilizes the molecule and creates a highly effective bidentate (N, O) chelating pocket for transition metals, which is a cornerstone for downstream drug design[1].

Causality of Reaction Conditions: The reaction proceeds via a nucleophilic addition mechanism. The unshared electron pair on the primary amine attacks the electrophilic carbonyl carbon of 2-hydroxybenzaldehyde, forming a highly unstable carbinolamine intermediate. To drive the reaction forward, the hydroxyl group of the carbinolamine must be eliminated as water. This is where catalytic causality comes into play: adding trace amounts of a weak acid (such as glacial acetic acid) protonates the hydroxyl group, converting it into a superior leaving group (H₂O). However, the pH must be strictly maintained around 4.5–5.0. If the environment is too acidic, the primary amine becomes protonated (forming an ammonium ion), completely neutralizing its nucleophilicity and halting the reaction[1].

Chemical mechanism of Schiff base formation via nucleophilic addition and dehydration.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating workflows. We contrast the conventional thermal approach with a modern, green-chemistry microwave methodology[2].

Protocol A: Conventional Ethanolic Reflux

Best for: Thermally stable amines and scaling up bulk quantities.

-

Reagent Preparation: Dissolve 10 mmol of 2-hydroxybenzaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the target primary amine in 20 mL of absolute ethanol.

-

Mixing & Catalysis: Combine the solutions in a 100 mL round-bottom flask. Add 2–3 drops of glacial acetic acid to optimize the pH for carbinolamine dehydration[1].

-

Reflux: Heat the mixture under reflux at 70–80°C for 2 to 4 hours.

-

Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the aldehyde spot confirms completion.

-

Isolation: Cool the flask to room temperature, then transfer to an ice bath. The Schiff base will precipitate out of the solvent.

-

Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot methanol. Dry over P₂O₅ in a vacuum desiccator.

-

Validation Checkpoint 2 (Analytical): Perform FT-IR spectroscopy. A successful synthesis is self-validated by the disappearance of the C=O stretch (~1700 cm⁻¹) and the appearance of a sharp C=N azomethine stretch at 1600–1650 cm⁻¹[1].

Protocol B: Microwave-Assisted Aqueous Synthesis (Green Chemistry)

Best for: Rapid screening, high-yield requirements, and environmentally conscious drug development.

-

Reagent Preparation: Combine 4 mmol of 2-hydroxybenzaldehyde and 4 mmol of the primary amine directly in a microwave-safe quartz tube.

-

Solvent Addition: Add 10 mL of deionized water. Causality: Water is chosen not just for its non-toxic nature, but because its high dielectric constant allows it to absorb microwave energy exceptionally well. This causes rapid, localized superheating at the molecular level, drastically accelerating reaction kinetics[2].

-

Irradiation: Subject the mixture to microwave irradiation at 200 W for 30 seconds to 2 minutes[2].

-

Isolation & Validation: Upon cooling, the highly hydrophobic Schiff base will spontaneously crash out of the aqueous phase (visual validation). Filter, wash with cold water, and recrystallize.

Experimental workflow comparing conventional reflux and microwave-assisted synthesis.

Quantitative Comparison of Synthesis Modalities

| Parameter | Conventional Reflux | Microwave-Assisted (Aqueous) | Mechanistic Causality |

| Solvent | Ethanol / Methanol | Deionized Water | Water's high dielectric constant enhances microwave absorption[2]. |

| Time | 2 - 4 hours | 30 sec - 2 minutes | Direct molecular heating bypasses thermal wall-transfer delays[2]. |

| Yield | 60% - 80% | 85% - 95% | Rapid heating minimizes side reactions and thermal degradation[2]. |

| Catalyst | Glacial Acetic Acid | None / Trace | High energy state overcomes the activation barrier efficiently. |

Biological Applications in Drug Development